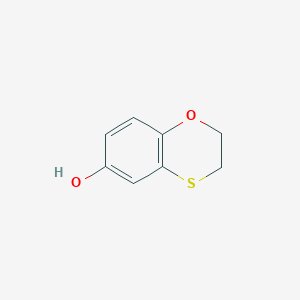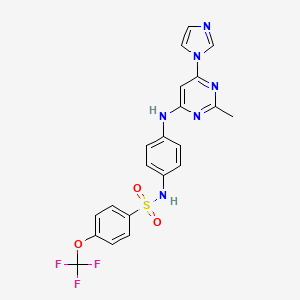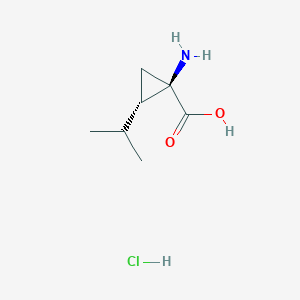
4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride” is a chemical compound with the CAS Number: 2567498-75-1 . It has a molecular weight of 297.13 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride” can be represented by the SMILES stringBrc1cccc2nsnc12 . This represents a benzothiadiazole ring with a bromine atom at the 4th position and a sulfonyl fluoride group at the 7th position. Chemical Reactions Analysis
While specific chemical reactions involving “4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride” are not detailed in the sources, related compounds like 4-bromo-2,1,3-benzothiadiazole have been used in Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride” are not extensively detailed in the sources. It has a molecular weight of 297.13 .Applications De Recherche Scientifique
Synthesis of Dyes
4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole is an important precursor for the synthesis of dyes . These dyes are widely used to design effective photovoltaic materials .
Organic Electronics
The compound is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .
Optoelectronics
Benzofused 1,2,5-thiadiazoles play an important role as electron-withdrawing building blocks in the synthesis of organic dyes which have various applications in optoelectronics .
Photovoltaic Materials
The compound could serve as efficient intermediates for photovoltaic materials .
Aromatic Nucleophilic Substitution Reactions
The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity, which increases the reactivity of these compounds in aromatic nucleophilic substitution reactions .
Cross-Coupling Reactions
The bromine atoms do not reduce the ability to undergo cross-coupling reactions .
Synthesis of Monosubstituted isoBBT Compounds
4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) is an attractive object for the synthesis of monosubstituted isoBBT compounds .
Organic Photovoltaic Components
The compound is potentially interesting for organic photovoltaic components .
Safety and Hazards
While specific safety and hazard information for “4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride” is not available, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Mécanisme D'action
Target of Action
It’s known that similar compounds in the benzothiadiazole class can interact with various biological targets .
Mode of Action
It’s known that benzothiadiazole derivatives can interact with their targets via various mechanisms, such as binding to active sites or allosteric sites .
Biochemical Pathways
Benzothiadiazole derivatives are known to interact with various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Benzothiadiazole derivatives are known to have various effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of benzothiadiazole derivatives .
Propriétés
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJXCKUWRQXOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)

![N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2956216.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2956217.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2956218.png)
![N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2956219.png)



![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)

![6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956231.png)
![methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2956232.png)
